(1R)-1-(4-chlorophenyl)-1,2-ethanediol

Catalog No.
S1543041
CAS No.
152142-03-5
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(4-chlorophenyl)-1,2-ethanediol

CAS Number

152142-03-5

Product Name

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

IUPAC Name

(1R)-1-(4-chlorophenyl)ethane-1,2-diol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

QIVMDIMEYSDOSD-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1C(CO)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Cl

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)Cl

Pharmaceutical Research:

  • Antihistaminic Properties: (R)-Clemastine diol is the diol metabolite of the antihistamine drug clemastine. Studies suggest that it may possess antihistaminic activity similar to its parent compound, potentially offering insights into the mechanism of action and development of improved antihistamines. Source: Li et al., 2018:
  • Drug Design and Development: The chiral nature of (R)-Clemastine diol makes it a valuable tool for studying the stereoselectivity of drug interactions. This knowledge can be crucial in designing and developing new drugs with improved efficacy and reduced side effects. Source: Smith, 2008

Material Science Research:

  • Asymmetric Catalysis: The chiral structure of (R)-Clemastine diol allows it to act as a chiral ligand in asymmetric catalysis, potentially facilitating the development of new catalysts for the synthesis of enantiopure compounds with various industrial and pharmaceutical applications. Source: Trost et al., 2006

Environmental Science Research:

  • Biodegradation Studies: (R)-Clemastine diol can be used as a model compound to study the biodegradation processes of similar organic molecules in the environment. This information can be valuable in understanding the fate and potential environmental impact of various chemicals. Source: Yu et al., 2011:

(1R)-1-(4-chlorophenyl)-1,2-ethanediol is an organic compound characterized by its molecular formula C8H9ClO2C_8H_9ClO_2 and a molecular weight of approximately 172.609 g/mol. This compound features a chlorophenyl group attached to a diol structure, specifically at the first carbon of the ethanediol chain. It exists as a white to off-white crystalline solid with a melting point of 83-84 °C and a boiling point of approximately 332.6 °C at 760 mmHg . The compound is classified under the CAS number 152142-03-5 and is known for its potential applications in pharmaceuticals and chemical synthesis.

There is currently no scientific research available on the mechanism of action of (1R)-1-(4-chlorophenyl)-1,2-ethanediol in biological systems.

  • Potential skin and eye irritation.
  • Suspected environmental hazards.
Due to the presence of hydroxyl groups and the chlorophenyl moiety. Key types of reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace the chlorine atom.

The synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol can be achieved through several methods:

  • Starting Materials: Typically involves starting from 4-chlorobenzaldehyde.
  • Reduction: The aldehyde undergoes reduction to yield 4-chlorobenzyl alcohol.
  • Epoxidation: The alcohol is then subjected to epoxidation to create an epoxide intermediate.
  • Ring Opening: The epoxide can undergo ring-opening in the presence of water or other nucleophiles, leading to the formation of (1R)-1-(4-chlorophenyl)-1,2-ethanediol .

Industrial methods may optimize these steps for efficiency and yield, often employing continuous flow processes and specialized catalysts.

(1R)-1-(4-chlorophenyl)-1,2-ethanediol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases or conditions.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules or as a reagent in organic reactions.
  • Research: Its unique structure makes it valuable for studies in stereochemistry and reaction mechanisms .

Interaction studies are crucial for understanding how (1R)-1-(4-chlorophenyl)-1,2-ethanediol interacts with biological systems. Research indicates that compounds with similar structures may bind to enzymes or receptors, influencing metabolic pathways or cellular functions. Investigating these interactions through techniques such as molecular docking or enzyme inhibition assays could provide insights into its pharmacological potential .

Several compounds share structural similarities with (1R)-1-(4-chlorophenyl)-1,2-ethanediol:

Compound NameStructureUnique Features
(1R)-1-(2-chlorophenyl)ethane-1,2-diolSimilar diol structure but with a different chlorophenyl substitutionDifferent biological activity due to stereochemistry
4-Chlorobenzyl alcoholA derivative without the second hydroxyl groupSimplified structure with potential different reactivity
(R)-(+)-1-(4-chlorophenyl)ethane-1,2-diolStereoisomer with similar propertiesVariations in biological activity based on stereochemistry

The uniqueness of (1R)-1-(4-chlorophenyl)-1,2-ethanediol lies in its specific stereochemistry and functional groups that influence its reactivity and interactions compared to these similar compounds .

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Dates

Last modified: 08-15-2023

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